REACTION_CXSMILES
|
C(O)(C1C=CC=CC=1)C1C=CC=CC=1.[F:15][C:16]([F:52])([F:51])[C:17]1[CH:18]=[C:19]([S:27]([NH:30][C:31]2[CH:46]=[C:45]([C:47]([F:50])([F:49])[F:48])[CH:44]=[CH:43][C:32]=2[O:33][C:34]2[CH:42]=[CH:41][CH:40]=[CH:39][C:35]=2[C:36]([O-:38])=[O:37])(=[O:29])=[O:28])[CH:20]=[C:21]([C:23]([F:26])([F:25])[F:24])[CH:22]=1>C(OCC)(=O)C.[Pd]>[F:51][C:16]([F:15])([F:52])[C:17]1[CH:18]=[C:19]([S:27]([NH:30][C:31]2[CH:46]=[C:45]([C:47]([F:50])([F:49])[F:48])[CH:44]=[CH:43][C:32]=2[O:33][C:34]2[CH:42]=[CH:41][CH:40]=[CH:39][C:35]=2[C:36]([OH:38])=[O:37])(=[O:28])=[O:29])[CH:20]=[C:21]([C:23]([F:24])([F:25])[F:26])[CH:22]=1 |f:0.1|
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Name
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Benzhydrol 2-[2-[3,5-bis(trifluoromethyl)phenylsulfonamido]-4-trifluoromethylphenoxy]benzoate
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Quantity
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3.7 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(C1=CC=CC=C1)O.FC(C=1C=C(C=C(C1)C(F)(F)F)S(=O)(=O)NC1=C(OC2=C(C(=O)[O-])C=CC=C2)C=CC(=C1)C(F)(F)F)(F)F
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Name
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|
Quantity
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125 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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0.5 g
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Type
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catalyst
|
Smiles
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[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
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The catalyst was filtered off
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Type
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CUSTOM
|
Details
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the solvent evaporated
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Type
|
CUSTOM
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Details
|
to give the crude product which
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Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (silica gel, ethyl acetate/hexane/formic acid)
|
Type
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CUSTOM
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Details
|
Recrystallization from ethyl acetate/hexane
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Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)S(=O)(=O)NC1=C(OC2=C(C(=O)O)C=CC=C2)C=CC(=C1)C(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |